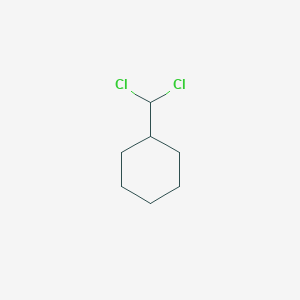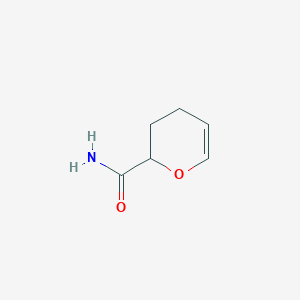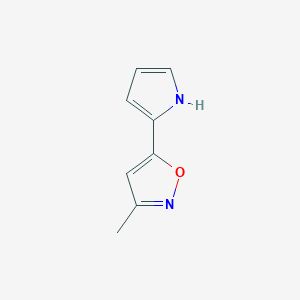
Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(1H-pyrrol-2-yl)isoxazole is an organic compound with the molecular formula C8H8N2O It is a heterocyclic compound containing both isoxazole and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1H-pyrrol-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to yield the isoxazole ring.
Industrial Production Methods
While specific industrial production methods for 3-Methyl-5-(1H-pyrrol-2-yl)isoxazole are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-Methyl-5-(1H-pyrrol-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
3-Methyl-5-(1H-pyrrol-2-yl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-5-(1H-pyrrol-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methyl-5-(1H-pyrrol-2-yl)oxazole
- 3-Methyl-5-(1H-pyrrol-2-yl)thiazole
- 3-Methyl-5-(1H-pyrrol-2-yl)imidazole
Uniqueness
3-Methyl-5-(1H-pyrrol-2-yl)isoxazole is unique due to its combination of isoxazole and pyrrole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
94405-06-8 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
3-methyl-5-(1H-pyrrol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H8N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h2-5,9H,1H3 |
InChI 键 |
RDYWXDGLHVIVTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


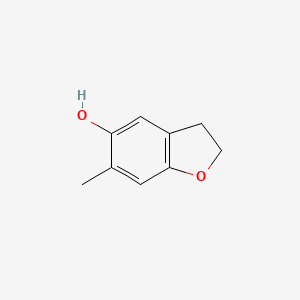

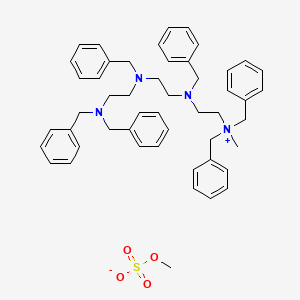
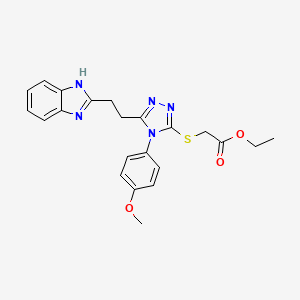
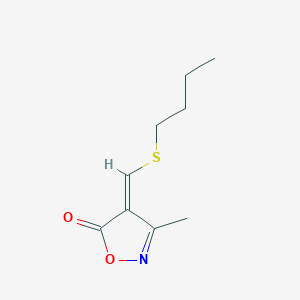
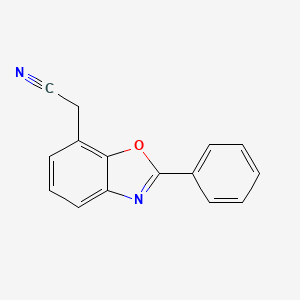
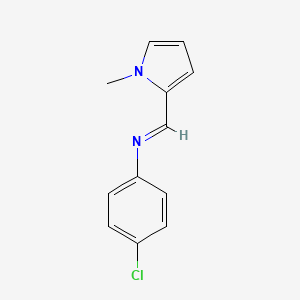
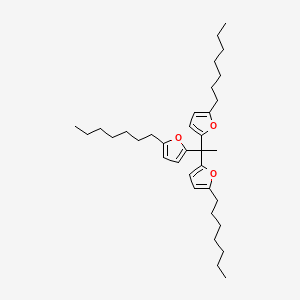
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)

